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1-(4-chlorophenyl)-4-(diphenylmethyl)-5-phenyl-1H-pyrrole-2,3-dione
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Overview
Description
4-BENZHYDRYL-1-(4-CHLOROPHENYL)-5-PHENYL-1H-PYRROLE-2,3-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with benzhydryl, chlorophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZHYDRYL-1-(4-CHLOROPHENYL)-5-PHENYL-1H-PYRROLE-2,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of benzhydryl chloride with 4-chlorobenzaldehyde, followed by cyclization with phenylhydrazine to form the pyrrole ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-BENZHYDRYL-1-(4-CHLOROPHENYL)-5-PHENYL-1H-PYRROLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced forms of the compound with hydrogenated bonds.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-BENZHYDRYL-1-(4-CHLOROPHENYL)-5-PHENYL-1H-PYRROLE-2,3-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BENZHYDRYL-1-(4-CHLOROPHENYL)-5-PHENYL-1H-PYRROLE-2,3-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- N-(4-benzhydryl-1-piperazinyl)-N-[1-(4-chlorophenyl)ethylidene]amine
Uniqueness
4-BENZHYDRYL-1-(4-CHLOROPHENYL)-5-PHENYL-1H-PYRROLE-2,3-DIONE stands out due to its unique combination of substituents on the pyrrole ring, which imparts distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H20ClNO2 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-benzhydryl-1-(4-chlorophenyl)-5-phenylpyrrole-2,3-dione |
InChI |
InChI=1S/C29H20ClNO2/c30-23-16-18-24(19-17-23)31-27(22-14-8-3-9-15-22)26(28(32)29(31)33)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,25H |
InChI Key |
IBPYBMJHCVHPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)N2C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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